molecular formula C15H23N5 B14616984 N-Cyano-N'-(2-ethylhexyl)-N''-3-pyridinylguanidine CAS No. 60560-25-0

N-Cyano-N'-(2-ethylhexyl)-N''-3-pyridinylguanidine

Cat. No.: B14616984
CAS No.: 60560-25-0
M. Wt: 273.38 g/mol
InChI Key: OERBLOPYVWZMRH-UHFFFAOYSA-N
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Description

N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of the cyano group and the pyridinyl moiety in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine can be achieved through the cyanoacetylation of amines. This involves the reaction of 2-ethylhexylamine with cyanoacetic acid or its derivatives under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide derivative .

Industrial Production Methods

On an industrial scale, the production of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl moiety can interact with aromatic residues in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N’-(2-ethylhexyl)-N’'-phenylguanidine
  • N-Cyano-N’-(2-ethylhexyl)-N’'-2-pyridinylguanidine
  • N-Cyano-N’-(2-ethylhexyl)-N’'-4-pyridinylguanidine

Uniqueness

N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is unique due to the specific positioning of the pyridinyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators .

Properties

CAS No.

60560-25-0

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-cyano-2-(2-ethylhexyl)-3-pyridin-3-ylguanidine

InChI

InChI=1S/C15H23N5/c1-3-5-7-13(4-2)10-18-15(19-12-16)20-14-8-6-9-17-11-14/h6,8-9,11,13H,3-5,7,10H2,1-2H3,(H2,18,19,20)

InChI Key

OERBLOPYVWZMRH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN=C(NC#N)NC1=CN=CC=C1

Origin of Product

United States

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